Europetin

Description

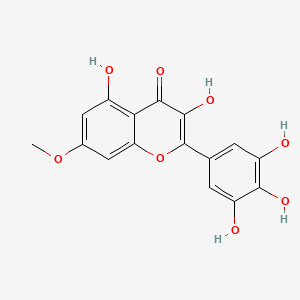

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O8/c1-23-7-4-8(17)12-11(5-7)24-16(15(22)14(12)21)6-2-9(18)13(20)10(19)3-6/h2-5,17-20,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZXSHDKBKYQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658068 | |

| Record name | Europetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16280-27-6 | |

| Record name | 3,5-Dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16280-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016280276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUROPETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC84K5ZS4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Purification, and Structural Elucidation Methodologies of Europetin

Extraction Techniques from Natural Sources for Europetin

The initial step in isolating this compound involves its extraction from plant tissues. This compound has been identified in plants such as common leadwort (Plumbago europaea L.) and sulphurflower buckwheat (Eriogonum umbellatum). nih.gov The choice of extraction technique is critical for maximizing the yield and minimizing the degradation of the target compound. The selection is often guided by the polarity of the compound and the nature of the plant material.

Conventional methods like maceration, percolation, and Soxhlet extraction are frequently employed for flavonoids. mdpi.com Maceration involves soaking the plant material in a solvent for an extended period, while Soxhlet extraction provides a continuous extraction with a hot solvent, which can be more efficient but risks degrading thermolabile compounds. mdpi.com

More contemporary and efficient methods, often termed "green" techniques, include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). mdpi.com UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature. mdpi.com

The choice of solvent is paramount and is based on the polarity of this compound. As a flavonoid, this compound is soluble in polar organic solvents. Ethanol and methanol are commonly used, often in aqueous mixtures, as they effectively solubilize flavonoids while being relatively safe and cost-effective. rsc.orgals-journal.com The selection of an appropriate solvent system is crucial for achieving high extraction efficiency. scispace.com

| Extraction Method | Principle | Typical Solvents | Advantages |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent to diffuse out soluble compounds. | Ethanol, Methanol, Water | Simple, requires minimal equipment. |

| Soxhlet Extraction | Continuous extraction with a hot, refluxing solvent. | Ethanol, Ethyl Acetate, Hexane | High extraction efficiency. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic energy and cavitation to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol | Reduced extraction time and solvent consumption; suitable for thermolabile compounds. |

Advanced Chromatographic Methods for this compound Purification

Following crude extraction, the resultant mixture contains a multitude of compounds. Therefore, purification is essential to isolate this compound. Chromatography is the cornerstone of this process, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. coleparmer.co.uk

Column Chromatography (CC) is a widely used primary purification technique. orgchemboulder.com For flavonoids like this compound, a polar stationary phase such as silica gel is common. rsc.org The separation is achieved by eluting the column with a mobile phase of increasing polarity. orgchemboulder.com This typically involves starting with a non-polar solvent (e.g., hexane) and gradually introducing a more polar solvent (e.g., ethyl acetate or methanol). Less polar compounds elute first, followed by more polar compounds like this compound. The collected fractions are often monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. orgchemboulder.com

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative form, is a high-resolution technique used for final purification. coleparmer.co.ukisca.in Reversed-phase HPLC is most common for flavonoids, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.gov The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. nih.govphenomenex.com By running a gradient elution, where the proportion of the organic solvent is increased over time, compounds are separated based on their hydrophobicity, allowing for the isolation of highly pure this compound.

| Technique | Stationary Phase Example | Typical Mobile Phase System | Separation Principle |

|---|---|---|---|

| Column Chromatography (CC) | Silica Gel (Normal Phase) | Gradient of Hexane/Ethyl Acetate or Chloroform/Methanol | Based on polarity; polar compounds are retained more strongly. |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Gradient of Acetonitrile/Water with Formic Acid | Based on hydrophobicity; non-polar compounds are retained more strongly. |

Spectroscopic Approaches in this compound Structural Elucidation

Once a pure compound is isolated, its chemical structure must be unequivocally determined. Spectroscopic methods are indispensable for this purpose, providing detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides information on the chemical environment of specific nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the A and B rings, a signal for the methoxy (B1213986) group (-OCH₃), and signals for the hydroxyl (-OH) groups. The splitting patterns (coupling) between adjacent protons help to establish their relative positions.

¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The this compound structure would exhibit 16 distinct carbon signals. The chemical shift (position) of each signal indicates the type of carbon (e.g., aromatic, carbonyl, methoxy), providing a carbon fingerprint of the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule by showing correlations between protons and carbons. scielo.br

| Atom/Group | Nucleus | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| Aromatic Protons (H-6, H-8) | ¹H | 6.0 - 6.5 | Protons on the electron-rich A-ring of the flavonoid core. |

| Aromatic Protons (H-2', H-6') | ¹H | ~7.0 | Protons on the B-ring. |

| Methoxy Protons (-OCH₃) | ¹H | 3.8 - 4.0 | Protons of a methoxy group attached to an aromatic ring. |

| Carbonyl Carbon (C-4) | ¹³C | > 175 | Characteristic shift for a conjugated ketone carbonyl in a flavonoid. |

| Methoxy Carbon (-OCH₃) | ¹³C | 55 - 60 | Typical shift for a methoxy carbon. |

| Aromatic Carbons (C-2', C-6') | ¹³C | ~108 | Aromatic carbons adjacent to hydroxyl-bearing carbons. |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It provides the exact molecular weight of a compound and crucial structural information through analysis of its fragmentation patterns. whitman.edu

For this compound (C₁₆H₁₂O₈), high-resolution mass spectrometry (HR-MS) can determine its elemental composition with high accuracy. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of approximately 332 g/mol . nih.gov

When the molecular ion is subjected to energy (e.g., through electron impact), it fragments into smaller, characteristic ions. chemguide.co.ukyoutube.com The fragmentation pattern of flavonoids is well-studied and often involves a Retro-Diels-Alder (RDA) reaction that cleaves the C-ring, providing information about the substitution patterns on the A and B rings. The loss of small neutral molecules like H₂O, CO, and CH₃ from the molecular ion can also be observed, further aiding in the structural elucidation.

| Fragment Ion | Proposed Origin | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 332 |

| [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group | 317 |

| [M - CO]⁺ | Loss of carbon monoxide from the pyrone ring | 304 |

| RDA Fragments | Retro-Diels-Alder cleavage of the C-ring | Varies (e.g., fragments corresponding to the A and B rings) |

Chemoinformatic Strategies for this compound Analog Identification

Chemoinformatics applies computational methods to solve chemical problems and is increasingly used in natural product research to identify new compounds and predict their activities. nih.gov For this compound, chemoinformatic strategies can be employed to identify structurally similar analogs in large databases, which may possess interesting biological properties.

Virtual Screening is a key technique where large libraries of chemical structures are computationally screened to identify molecules with desired properties. mdpi.com A 3D model of this compound can be used as a query to search databases like PubChem or ZINC for compounds with high structural similarity.

Pharmacophore Modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for a molecule's biological activity. nih.gov A pharmacophore model based on this compound can be used to screen databases for diverse structures that share the same key features, potentially leading to the discovery of novel analogs with similar functions. nih.gov

Database Mining and Molecular Networking tools can analyze large datasets, such as those from metabolomics experiments, to find related compounds. youtube.com For instance, MassQL (Mass Spectrometry Query Language) can be used to search tandem MS data for the characteristic fragmentation patterns of flavonoids, helping to annotate known and unknown this compound analogs within complex mixtures. youtube.com

| Strategy | Description | Application for this compound |

|---|---|---|

| Virtual Screening | Computational screening of compound libraries based on structural similarity. | Identify known compounds structurally similar to this compound in databases. |

| Pharmacophore Modeling | Creating a 3D model of essential chemical features for biological activity. | Find diverse molecules that fit the key functional features of this compound. |

| Database Mining | Searching chemical and spectral databases for specific structural motifs or data patterns. | Identify this compound analogs in natural product databases or metabolomics datasets. |

Biosynthesis and Metabolic Pathways of Europetin

Precursor Identification in Europetin Biosynthesis

Flavonoids are synthesized from the aromatic amino acids phenylalanine and tyrosine, which are products of the shikimate pathway. kahaku.go.jp The core flavonoid structure is formed by the condensation of malonyl-CoA and 4-coumaroyl-CoA. Myricetin (B1677590) is identified as the structural precursor for this compound, with this compound being a monomethoxyflavone derived from myricetin through methylation at the 7-position ebi.ac.uknih.gov.

Enzymatic Pathways and Gene Expression Regulation in this compound Production

The conversion of myricetin to this compound involves a methylation step. This reaction is catalyzed by an O-methyltransferase enzyme that specifically acts on the hydroxyl group at the 7-position of myricetin. While highly methylated, non-glycosylated derivatives of myricetin have been reported in various plants, the specific O-methyltransferases responsible for their synthesis, including the formation of this compound, have not been fully identified in all cases ebi.ac.uk.

In Vitro and In Vivo Metabolic Transformations of this compound in Research Models

Research on the metabolic transformations of flavonoids often employs both in vitro and in vivo models to understand how these compounds are processed in biological systems researchgate.netmdpi.comresearchgate.netwada-ama.org. In vitro models, such as liver microsomes, S9 fractions, and hepatocytes, are used to study phase I and phase II metabolism, including reactions like methylation, glucuronidation, and sulfation researchgate.netresearchgate.netnih.gov. In vivo studies, often using animal models, provide insights into the absorption, distribution, metabolism, and excretion of the compounds mdpi.comwada-ama.org.

Specific studies detailing the in vitro and in vivo metabolic transformations of this compound in research models were not extensively found in the provided search results. However, a related compound, this compound 3-O-alpha-L-(1)C(4)-rhamnopyranoside, has been identified in extracts from Oenothera speciosa science.govmdpi.com. Another glycosylated form, this compound 3-rhamnoside, has also been reported nih.govgenome.jp. The presence of these glycosides suggests that glycosylation at the 3-position is a potential metabolic transformation or a form in which this compound exists naturally in some plants. Studies on other flavonoids like luteolin (B72000) show that they mainly persist in plasma as glucuronides and sulfate-conjugates after metabolism researchgate.net. Similarly, isorhamnetin (B1672294), a methylated derivative of quercetin (B1663063), can undergo sulfation uni.lu. These examples suggest that this compound is likely to undergo similar phase II metabolic transformations in biological systems.

Comparative Biosynthetic Analyses with Related Flavonoids

This compound is an O-methylated flavonol, structurally related to myricetin and other methylated myricetin derivatives like combretol (B1252878) and annulatin (B576444) researchgate.net. Comparative biosynthetic analyses with related flavonoids, such as quercetin, kaempferol, apigenin, luteolin, and isorhamnetin, highlight the common core flavonoid pathway but also the specific enzymatic steps that lead to structural diversity, particularly methylation and glycosylation patterns researchgate.netnih.govuni.luflybase.orgmdpi.comanatoljcardiol.comnih.govnih.govnih.govnih.govresearchgate.netnih.govuni.luguidetopharmacology.orgmpg.demq.edu.aulipidmaps.orguni.luuni.luresearchgate.net.

The biosynthesis of other O-methylated flavonoids, like isorhamnetin (3'-O-methylquercetin), involves specific O-methyltransferases acting on different hydroxyl groups of the precursor flavonoid (quercetin in the case of isorhamnetin) anatoljcardiol.comuni.lu. Comparative studies have shown that the regioselectivity of these methyltransferases is crucial in determining the final methylated flavonoid product. While the specific O-methyltransferase for this compound (7-O-methylmyricetin) needs further detailed characterization, its activity is analogous to other flavonoid O-methyltransferases that utilize S-adenosyl-L-methionine as a methyl donor to transfer a methyl group to a specific hydroxyl position on the flavonoid scaffold.

Comparative analyses also extend to glycosylation patterns. For example, myricetin and quercetin can exist as glycosides like myricitrin (B1677591) and quercitrin, respectively ebi.ac.ukmdpi.com. The presence of this compound glycosides, such as this compound 3-rhamnoside, indicates that glycosyltransferases play a role in modifying this compound, similar to their roles in the biosynthesis and metabolism of other flavonoids ebi.ac.uknih.govgenome.jp. These comparative analyses help to understand the broader enzymatic machinery and regulatory mechanisms within the flavonoid biosynthetic network in plants.

Molecular Mechanisms of Europetin Action

Europetin's Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that dictate cellular responses to various stimuli. Flavonoids, including this compound and its analogues, have been shown to interfere with these pathways, leading to a range of biological effects.

Regulation of NF-κB Pathway by this compound

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. While direct studies on this compound's effect on this pathway are scarce, research on the closely related flavonoid, quercetin (B1663063), provides significant insights.

Quercetin has been demonstrated to inhibit the NF-κB signaling pathway. frontiersin.orgnih.gov In murine intestinal epithelial cells, quercetin was found to inhibit the recruitment of the NF-κB transcription factor to the promoters of proinflammatory genes induced by tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition is thought to occur through a mechanism that involves the prevention of cofactor recruitment at the chromatin level. nih.gov Studies have shown that quercetin can suppress the activation of NF-κB, which in turn reduces the expression of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and TNF-α. frontiersin.orgnih.gov This modulation of the NF-κB pathway is a key mechanism behind the anti-inflammatory properties attributed to quercetin and potentially other flavonoids like this compound. The proposed mechanism involves the downregulation of FSTL1 expression, which subsequently inhibits the NF-κB signaling pathway. frontiersin.org

Influence on Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., JNK, ERK, p38)

The Mitogen-Activated Protein Kinase (MAPK) cascades are a series of protein kinases that play a pivotal role in transducing extracellular signals to intracellular responses, governing processes like cell proliferation, differentiation, and apoptosis. mdpi.comresearchgate.net The MAPK family includes three major subfamilies: c-Jun N-terminal kinases (JNKs), extracellular signal-regulated kinases (ERKs), and p38 MAPKs.

Again, the influence of this compound on these cascades is not well-documented, but the effects of quercetin have been investigated. Quercetin has been shown to modulate MAPK signaling pathways, although its effects can differ depending on the cellular context. In angiotensin II-induced cardiomyocyte hypertrophy, quercetin downregulated the phosphorylation of ERK1/2, p38, and JNK1/2. nih.gov In contrast, another study reported that quercetin induces apoptosis in cancer cells by activating the AMPK/p38 MAPK signaling pathway. nih.gov This suggests that the influence of flavonoids on MAPK cascades is complex and may be cell-type and stimulus-dependent. The modulation of these pathways is a significant aspect of the biological activity of these compounds.

This compound Interactions with Specific Enzymes and Receptors

This compound and related flavonoids have been investigated for their ability to interact with and inhibit various enzymes, suggesting potential therapeutic applications.

This compound's Role in α-Glucosidase and α-Amylase Inhibition

Studies on various plant extracts containing flavonoids have demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. nih.govnih.gov The inhibitory potential of flavonoids is often attributed to their chemical structure. For instance, the presence of a 2-(4-chlorophenyl) group on a dihydroquinazoline (B8668462) scaffold resulted in high activity against α-glucosidase. nih.gov The inhibitory mechanism can vary, with some compounds exhibiting competitive inhibition while others show non-competitive or mixed-type inhibition.

Table 1: Inhibitory Activities of Selected Flavonoids on α-Glucosidase and α-Amylase

| Compound/Extract | Enzyme | IC50 Value | Source |

|---|---|---|---|

| 2-(4-chlorophenyl) derivative 3k | α-Amylase | 4.46 ± 0.02 μM | nih.gov |

| 2-(4-chlorophenyl) derivative 3k | α-Glucosidase | 13.47 ± 0.04 μM | nih.gov |

| 2-(4-fluorophenyl) derivative 3j | α-Amylase | 17.48 ± 0.03 μM | nih.gov |

| 2-(4-fluorophenyl) derivative 3j | α-Glucosidase | 19.69 ± 0.01 μM | nih.gov |

| 50% ethanolic extract of O. stamineus | α-Glucosidase | 4.63 mg/ml | nih.gov |

| Sinensetin | α-Glucosidase | 0.66 mg/ml | nih.gov |

| 50% ethanolic extract of O. stamineus | α-Amylase | 36.70 mg/ml | nih.gov |

Investigation of Tyrosinase Inhibition by this compound

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. frontiersin.orgsaudijournals.com The inhibitory effects of quercetin on tyrosinase have been well-studied.

Quercetin acts as a competitive inhibitor of tyrosinase, with a reported IC50 value of (3.08±0.74)×10⁻⁵ mol L⁻¹. nih.gov Molecular docking studies suggest that quercetin binds to the active site of tyrosinase and chelates a copper ion, which is essential for the enzyme's catalytic activity. nih.gov This chelation likely prevents the substrate from accessing the active site, thereby inhibiting the enzyme. nih.gov Another flavonoid, quercetagetin, has also been shown to inhibit tyrosinase in a reversible mixed-type manner with an IC50 value of 0.19 ± 0.01 mM. frontiersin.org These findings suggest that flavonoids with similar structures to this compound are potent tyrosinase inhibitors.

Table 2: Tyrosinase Inhibitory Activity of Quercetin and Quercetagetin

| Compound | Inhibition Type | IC50 Value | Source |

|---|---|---|---|

| Quercetin | Competitive | (3.08±0.74)×10⁻⁵ mol L⁻¹ | nih.gov |

Studies on Acetylcholinesterase (AChE) and Spleen Tyrosine Kinase (SYK) Modulation by this compound

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Its inhibition is a primary target for the treatment of Alzheimer's disease. Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase involved in signal transduction in hematopoietic cells and is a therapeutic target for various inflammatory and autoimmune diseases. nih.gov

Currently, there is a lack of direct scientific evidence on the modulation of AChE and SYK by this compound. However, the potential for flavonoids to interact with these targets cannot be ruled out, and further research is warranted to explore these interactions. Pharmacological inhibitors of SYK have shown efficacy in models of neurodegeneration, highlighting the therapeutic potential of targeting this kinase. nih.gov

Based on a comprehensive search for scientific literature, there is currently insufficient specific research data available on the chemical compound “this compound” to generate a thorough and scientifically accurate article that adheres to the detailed outline you provided.

The requested sections and subsections require specific findings on this compound's effects on:

Cell viability and proliferation in various cell lines.

The modulation of specific apoptotic pathways, including caspase activation and ROS production.

Its impact on adipogenic transcription factors and adiponectin secretion.

The existing body of research focuses heavily on related flavonoids, such as Quercetin and Hesperetin. While this compound is a metabolite of Quercetin, it is a distinct chemical entity. Therefore, extrapolating data from other compounds would not be scientifically accurate and would violate the instruction to focus solely on this compound.

Consequently, it is not possible to provide the requested article without compromising the core requirements of scientific accuracy and strict adherence to the specified compound.

Structure Activity Relationship Sar Studies and Analog Development of Europetin

Design and Synthetic Strategies for Europetin Derivatives and Analogs

The design of this compound derivatives would logically follow strategies employed for other flavonols, aiming to explore how modifications to its molecular structure influence its biological activities. Key positions on the this compound scaffold for chemical modification would include the remaining free hydroxyl groups at positions 3, 5, 3', 4', and 5', as well as potential modifications to the foundational flavonoid rings.

Synthetic strategies for creating such analogs would likely start with the isolation of this compound from natural sources, such as Plumbago europaea, or its complete chemical synthesis. wikipedia.org The synthesis of this compound itself has been reported and is typically achieved through the partial methylation of its parent compound, myricetin (B1677590). Subsequent derivatization could involve:

Alkylation or Acylation: Introducing various alkyl or acyl groups at the hydroxyl positions to modify lipophilicity and steric bulk.

Glycosylation: Attaching sugar moieties to alter solubility and bioavailability.

Halogenation: Introducing halogen atoms to modulate electronic properties.

Introduction of Heterocyclic Moieties: Appending different heterocyclic rings to explore new binding interactions with biological targets.

While these strategies are well-established in medicinal chemistry for flavonoids like quercetin (B1663063), specific examples of their application to create a library of this compound analogs for SAR studies are not readily found in the literature. nih.govresearchgate.net

Computational Modeling and Molecular Docking Studies of this compound and Its Analogs

Computational methods are invaluable for predicting the biological potential of compounds and understanding their interactions with protein targets. For this compound and its hypothetical analogs, these studies would entail:

Molecular Docking: Simulating the binding of this compound derivatives to the active sites of various enzymes or receptors. This would help predict their inhibitory or agonistic potential and guide the design of more potent analogs. For instance, docking studies on related flavonoids have been used to predict their binding affinity to targets like kinases, proteases, and oxidoreductases. researchgate.netmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of this compound analogs with their biological activities. A 3D-QSAR model, for example, could help identify the key steric and electronic features required for a specific biological effect. openpharmaceuticalsciencesjournal.com

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound and its analogs when bound to a biological target over time, providing insights into the stability of the interaction.

Despite the power of these computational tools, specific molecular docking, QSAR, or MD simulation studies published for a series of synthetic this compound derivatives are currently limited.

Experimental Validation of Structure-Activity Relationships in this compound Derivatives

Following the design, synthesis, and computational screening of this compound derivatives, experimental validation would be a critical step. This involves a range of in vitro and in vivo assays to confirm the predicted biological activities and establish concrete SAR. Key experimental validations would include:

Enzyme Inhibition Assays: Testing the ability of this compound analogs to inhibit specific enzymes.

Cell-Based Assays: Evaluating the effects of the derivatives on various cell lines, for example, to determine anticancer or anti-inflammatory activity.

Antioxidant Capacity Assays: Measuring the radical scavenging and antioxidant potential of the compounds. While the antioxidant activity of a naturally occurring glycoside of this compound (this compound 3-O-alpha-L-rhamnoside) has been noted, systematic studies on a series of synthetic analogs are lacking. ebi.ac.uk

The data from these experiments would be crucial for establishing which structural modifications lead to enhanced or diminished activity, thereby building a comprehensive SAR profile for the this compound scaffold.

Elucidation of Pharmacophoric Requirements for this compound's Biological Activities

A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. For this compound, this would involve:

Identifying Active Conformations: Determining the likely three-dimensional shape of this compound when it binds to a biological target.

Mapping Key Features: Identifying the specific hydroxyl groups, the methoxy (B1213986) group, and the aromatic rings that are crucial for interaction with the target.

Comparing with Analogs: Analyzing the activity of synthetic analogs to confirm or refine the essential features. For example, if replacing the 3'-hydroxyl group with a methoxy group abolishes activity, that hydroxyl group would be considered a key pharmacophoric feature.

Pharmacophore models for related flavonoids like quercetin have been developed to guide the discovery of new inhibitors for various protein targets. openpharmaceuticalsciencesjournal.comnih.govnih.gov However, a specific pharmacophore model derived from and validated with a series of active this compound analogs has not been established in the scientific literature. Such a model would be instrumental in the rational design of novel therapeutic agents based on the this compound scaffold.

Pre Clinical Experimental Models and Research Systems for Europetin Investigation

In Vitro Cell Culture Models

In vitro cell culture models are fundamental tools in the initial assessment of a compound's biological activity and cellular mechanisms. These models allow for controlled experiments on specific cell types relevant to the condition or pathway being studied. While specific studies detailing Europetin's effects on RAW264.7 macrophages, 3T3-L1 adipocytes, HepG2, and HCT-116 cells were not extensively detailed in the search results for this compound specifically, these cell lines are commonly used in related research areas where flavonoids and similar compounds are investigated.

RAW264.7 macrophages: These murine macrophage cells are frequently used to study inflammatory responses and the effects of compounds on immune cell activation. mdpi.com Flavonoids are known to possess anti-inflammatory properties, and RAW264.7 cells could serve as a relevant model to investigate this compound's potential in modulating inflammatory pathways, such as the NF-kB pathway, which this compound has been reported to modulate. biosynth.com

3T3-L1 adipocytes: This preadipocyte cell line is a widely used model for studying adipogenesis and the effects of compounds on fat cell differentiation and metabolism. researchgate.net Research on other flavonoids has utilized 3T3-L1 cells to explore their potential in inhibiting lipid accumulation, suggesting this model could be applicable for this compound if anti-obesity or metabolic effects are being investigated. researchgate.net

HepG2 (human liver carcinoma) and HCT-116 (human colorectal carcinoma) cells: These human cancer cell lines are commonly employed in studies evaluating the cytotoxic and antiproliferative effects of compounds, as well as their impact on various cellular processes relevant to cancer biology. mdpi.comresearchgate.netnih.govatcc.org Both HepG2 and HCT-116 cells are utilized in cytotoxicity assays, such as the MTT assay, to assess cell viability after exposure to test substances. mdpi.comnih.gov Studies on other natural compounds have shown varying effects on the proliferation rates of HepG2 and HCT-116 cells, depending on whether they are cultured in 2D or 3D systems. researchgate.net While a study on Thymus algeriensis essential oil, which contains various compounds, showed moderate activity against HepG2 and cytotoxic activity against HCT116 cells, specific data for isolated this compound on these lines were not prominent in the search results. mdpi.com However, another study evaluating the cytotoxic effects of a Syzygium aqueum extract, from which this compound 3-O-rhamnoside was isolated, reported potent cytotoxic effects against HepG2 and HCT-116 cell lines. ekb.eg

In Vivo Animal Models for Mechanistic Elucidation of this compound's Effects

In vivo animal models are crucial for understanding the systemic effects of a compound, its pharmacokinetics, and its impact on complex biological processes and disease states. These models are used to investigate efficacy and to elucidate the mechanisms of action in a living system. eupati.eufrontiersin.org While direct studies on this compound using specific animal models for mechanistic elucidation were not extensively detailed, research on other flavonoids and natural extracts containing this compound or its glycosides has been conducted in animal models.

Animal models, particularly mouse models, have been valuable in defining the role of various biological pathways in health and disease and are used to study disease mechanisms. nih.gov For instance, mouse models have been used in studies involving this compound 3-O-rhamnoside. frontiersin.org The selection of an appropriate animal model is based on similarities to humans in terms of pharmacodynamics, pharmacokinetics, physiology, and pathophysiology. eupati.eu Historically, healthy animals were used, but increasingly, animal models with the disease are employed in pre-clinical testing. eupati.eu

Research on Citrus aurantifolia peels extract, which contains this compound, has involved in vivo studies, alongside in vitro and in silico approaches, to demonstrate various activities such as antibacterial, antifungal, antiparasitic, antitumor, antidiabetic, anti-inflammatory, cardiovascular protective, antihyperlipidemic, antioxidant, hepatoprotective, nephroprotective, anti-aging, and sedative effects. researchgate.netresearchgate.net Similarly, a retracted study on Syzygium aqueum extract, also containing this compound 3-O-rhamnoside, reported antioxidant, hepatoprotective, pain-killing, and anti-inflammatory activities in animal models. researchgate.net These examples highlight the application of animal models in investigating the broader biological effects of natural products containing this compound, which can contribute to understanding the potential in vivo activities and mechanisms related to this compound itself.

High-Throughput Screening (HTS) Approaches for this compound Target Identification

High-throughput screening (HTS) is a powerful approach used in drug discovery to rapidly test large libraries of chemical compounds against a specific biological target or phenotypic assay. eurofinsdiscovery.combmglabtech.comlabmanager.com HTS accelerates the identification of compounds that show desired activity, known as "hits." eurofinsdiscovery.combmglabtech.com This process is highly automated and often involves miniaturized assays. bmglabtech.comeu-openscreen.eunih.gov

HTS can be target-based, where compounds are screened against a known molecular target, or phenotypic, where compounds are screened based on their effect on a cellular phenotype without a pre-defined target. criver.com HTS is a useful tool for assessing pharmacological targets and profiling compounds. bmglabtech.com While the search results did not provide specific examples of this compound itself being used in a large-scale HTS campaign for target identification, HTS is a standard method in the early stages of drug discovery and chemical biology research to identify compounds with activity against a target of interest. labmanager.comeu-openscreen.eursc.org

This compound's reported ability to modulate signaling pathways involved in inflammatory responses, such as the NF-kB pathway, suggests that it could be a candidate for investigation in target-based HTS assays focused on components of these pathways. biosynth.com Additionally, if this compound exhibits a particular cellular effect in phenotypic screens, HTS could be employed to identify other compounds with similar activity or to further investigate this compound's mechanism of action and identify its specific molecular targets. labmanager.comcriver.com The European Lead Factory (ELF), for instance, is a platform that integrates high-capacity screening platforms for research in chemical biology and early drug discovery, demonstrating the infrastructure available for HTS approaches. rsc.orgedelris.com The HTS process typically involves assay preparation, pilot screening, primary screening to identify hits from compound libraries, and secondary screening to confirm and validate these hits. labmanager.com

Advanced Analytical Methodologies in Europetin Research

Quantitative and Qualitative Analysis of Europetin in Biological Matrices for Research

The accurate quantification and identification of this compound and its metabolites in biological samples such as plasma, urine, and tissue homogenates are fundamental to understanding its pharmacokinetic profile. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors are the cornerstone techniques for these analyses.

For quantitative analysis, HPLC or UHPLC is most commonly coupled with tandem mass spectrometry (MS/MS). This combination, known as LC-MS/MS, offers exceptional sensitivity and selectivity, allowing for the detection of trace amounts of the analyte in complex matrices. The analysis is typically performed in multiple reaction monitoring (MRM) mode, which enhances the specificity of detection by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. Method validation for such assays typically includes assessing linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ), which for similar flavonoids in plasma can be in the low ng/mL range.

Qualitative analysis, aimed at identifying unknown metabolites, often employs high-resolution mass spectrometry (HR-MS), such as time-of-flight (TOF) or Orbitrap mass analyzers. These instruments provide highly accurate mass measurements, which facilitate the determination of the elemental composition of metabolites. The fragmentation patterns obtained from MS/MS spectra are then used to elucidate the structure of these metabolites.

Sample preparation is a critical step and often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the biological matrix and concentrate the analyte. For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase and/or sulfatase is often included to release the aglycone.

Below is an interactive data table summarizing typical parameters for the LC-MS/MS analysis of flavonoids, which would be applicable to this compound.

| Parameter | Typical Value/Method |

| Chromatography | Reversed-phase UHPLC with a C18 column |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) |

| Ionization Mode | Electrospray Ionization (ESI), often in positive mode for flavonoids |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Linearity (r²) | >0.99 |

| LLOQ (Plasma) | 0.5 - 10 ng/mL |

| Recovery | >85% |

| Intra- & Inter-day Precision | <15% RSD |

Metabolomic Profiling of this compound and Its Metabolites in Experimental Systems

Metabolomic profiling is employed to obtain a comprehensive overview of the metabolic fate of this compound in an experimental system. As this compound is an O-methylated flavonoid, its metabolism is expected to involve several key biotransformation reactions. Based on studies of structurally related flavonoids like quercetin (B1663063), isorhamnetin (B1672294), and tamarixetin, the primary metabolic pathways for this compound likely include demethylation, glucuronidation, and sulfation.

Demethylation: The methoxy (B1213986) group of this compound can be cleaved to form quercetin.

Glucuronidation: The hydroxyl groups on the this compound molecule are susceptible to conjugation with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion.

Sulfation: Conjugation with a sulfonate group is another common phase II metabolic reaction for flavonoids.

Untargeted metabolomics approaches, utilizing LC-HR-MS, are powerful tools for identifying these and other unexpected metabolites in biological fluids and tissues following administration of this compound. The resulting data is complex and requires sophisticated bioinformatics software for feature detection, alignment, and statistical analysis to compare metabolite profiles between treated and control groups.

The following table details the expected metabolites of this compound based on known flavonoid metabolic pathways.

| Metabolic Reaction | Potential Metabolite |

| Demethylation | Quercetin |

| Glucuronidation | This compound-O-glucuronide |

| Sulfation | This compound-O-sulfate |

| Combined Reactions | Quercetin-O-glucuronide, Quercetin-O-sulfate |

Proteomics and Transcriptomics Applications in this compound Mechanistic Studies

To understand the molecular mechanisms underlying the biological activities of this compound, researchers can turn to proteomics and transcriptomics. These "omics" technologies provide a global view of the changes in protein and gene expression, respectively, within a biological system in response to this compound treatment.

Proteomics: In proteomics studies, techniques like two-dimensional gel electrophoresis (2D-GE) or more advanced mass spectrometry-based approaches such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are used. For instance, in a study on the methylated flavonoid isorhamnetin, an isomer of this compound, SILAC-based quantitative proteomics was used to analyze protein expression changes in human liver cancer cells. bohrium.com Such studies can identify specific proteins and cellular pathways that are modulated by the compound, offering insights into its mechanism of action. For example, proteomic analysis of cells treated with flavonoids has revealed changes in proteins involved in cell cycle regulation, apoptosis, and signal transduction. researchgate.net

Transcriptomics: Transcriptomic analysis, typically performed using RNA sequencing (RNA-seq), measures the expression levels of thousands of genes simultaneously. This can reveal the genetic pathways that are activated or suppressed by this compound. For example, transcriptome analysis of plant tissues has been used to identify genes involved in flavonoid biosynthesis that are regulated by various stimuli. oup.comnih.gov In the context of this compound's biological effects, transcriptomics could identify signaling pathways, such as those involved in inflammation or cell proliferation, that are transcriptionally regulated by the compound. The integration of metabolomic and transcriptomic data can provide a more holistic understanding of the biological impact of this compound.

The table below summarizes the application of these omics technologies in flavonoid research.

| Technology | Application in this compound Research | Expected Outcomes |

| Proteomics | Identification of protein targets and pathways affected by this compound. | Understanding of molecular mechanisms, identification of biomarkers of effect. |

| Transcriptomics | Analysis of global gene expression changes induced by this compound. | Elucidation of regulated signaling pathways and gene networks. |

Advanced Imaging Techniques for this compound Localization and Activity Mapping

Visualizing the subcellular distribution of this compound is key to understanding where it exerts its biological effects. Advanced microscopy techniques are employed for this purpose, although the intrinsic fluorescence of many flavonoids can be weak.

One common method involves the use of fluorescent probes that bind to flavonoids, such as 2-aminoethyl diphenylborinate (DPBA), which enhances the fluorescence of certain flavonoids and allows for their visualization within cells and tissues using fluorescence microscopy. researchgate.net This technique has been used to study the localization of flavonoids in plant cells, revealing their accumulation in specific compartments which can be correlated with their physiological roles.

Confocal microscopy is a powerful tool for obtaining high-resolution, three-dimensional images of flavonoid distribution within cells. Some flavonols, such as quercetin and isorhamnetin, have been shown to exhibit autofluorescence within the cellular environment, which can be detected by confocal microscopy. researchgate.net This intrinsic property allows for direct visualization without the need for external labels, which could potentially alter the molecule's behavior.

Furthermore, specialized techniques such as multiphoton microscopy can be advantageous for imaging flavonoids in living tissues, as it allows for deeper tissue penetration with reduced phototoxicity. medipol.edu.tr While specific imaging studies on this compound are not widely reported, the methodologies applied to its structural isomers provide a clear roadmap for future investigations into its cellular uptake and localization.

The following table outlines advanced imaging techniques applicable to this compound research.

| Imaging Technique | Principle | Application to this compound |

| Fluorescence Microscopy with Probes (e.g., DPBA) | A probe binds to the flavonoid, enhancing its fluorescence for visualization. | Mapping the general distribution of this compound in cells and tissues. |

| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, providing high-resolution optical sections. Can detect autofluorescence. | Detailed subcellular localization of this compound, potentially without labels. |

| Multiphoton Microscopy | Uses non-linear excitation to allow deeper imaging in scattering tissues with less phototoxicity. | In vivo or thick tissue imaging of this compound distribution. |

Comparative Studies and Synergistic Research Involving Europetin

Comparative Analysis of Europetin with Other Flavonoids on Biological Pathways

Comparative studies assess the biological activities of this compound alongside other flavonoids to highlight similarities, differences, and potential advantages. Flavonoids, including flavonols like this compound, Quercetin (B1663063), and Myricetin (B1677590), share a basic C6-C3-C6 carbon skeleton but differ in hydroxylation, methoxylation, glycosylation, and other structural modifications that influence their bioactivity biotech-asia.orgnih.govmdpi.com.

One area of comparison is antioxidant activity. Studies have evaluated the ability of this compound and other flavonoids to scavenge free radicals. For instance, research on Acacia confusa leaves isolated several antioxidant compounds, including this compound-3-O-α-rhamnopyranoside, Quercetin-3-O-α-rhamnopyranoside, and various Myricetin derivatives tfri.gov.tw. In this study, this compound-3-O-α-rhamnopyranoside demonstrated potent superoxide (B77818) radical-scavenging activity, showing greater activity than catechin (B1668976) and comparable activity to Quercetin-3-O-α-rhamnopyranoside and some Myricetin derivatives tfri.gov.tw.

Another comparative study involving Sageretia theezans found that this compound 3-O-α-L-rhamnoside, along with Myricetrin and 7-O-methylquercetin 3-O-alpha-L-rhamnopyranoside, showed stronger antioxidant activities than ascorbic acid and alpha-tocopherol (B171835) in ESR and LDL oxidation inhibition tests ebi.ac.uk.

Flavonoids are also studied for their effects on various biological pathways related to inflammation and other cellular processes. While direct comparative studies explicitly detailing this compound's impact on specific biological pathways alongside other flavonoids are less abundant in the provided search results, the general mechanisms of action for related flavonols like Quercetin and Luteolin (B72000) provide context. Quercetin, for example, is known to modulate various biological activities, including inhibiting oxidative stress and inflammation by influencing cell signaling molecules mdpi.com. Luteolin exhibits diverse biological activities, including anti-inflammatory effects through mechanisms like inhibiting NF-kappa B and AP-1 pathways nih.govbohrium.comresearchgate.net. Comparative studies on other flavonoids, such as Quercetin, Rutin, and Morin, have shown differential effectiveness in various inflammation models nih.gov.

The structural differences between flavonoids, such as the number and position of hydroxyl and methoxy (B1213986) groups, as well as glycosylation patterns, contribute to their varied biological activities and potencies nih.govmdpi.compan.olsztyn.pl. This compound, being an O-methylated flavonol, possesses a specific structural profile that likely influences its interactions with biological targets compared to its non-methylated or differently substituted counterparts.

Here is a table summarizing some comparative antioxidant data involving this compound:

| Compound | Source | Assay Type | Key Finding (vs. Control/Other Compounds) | Citation |

| This compound-3-O-α-rhamnopyranoside | Acacia confusa | Superoxide radical scavenging | Greater activity than catechin; comparable to Quercetin-3-O-α-rhamnopyranoside | tfri.gov.tw |

| This compound 3-O-α-L-rhamnoside | Sageretia theezans | ESR, LDL oxidation inhibition | Stronger activity than ascorbic acid and alpha-tocopherol | ebi.ac.uk |

Note: Data extracted from search snippets; specific quantitative values for direct comparison across different studies were limited.

Emerging Research Directions and Future Perspectives for Europetin Studies

Application of Omics Technologies to Uncover Novel Europetin Mechanisms

The application of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful avenue for uncovering the intricate molecular mechanisms underlying this compound's effects. ecetoc.orghumanspecificresearch.org These technologies enable large-scale analysis of biological molecules, providing comprehensive insights into the structure, function, and dynamics of biological systems in response to a compound like this compound. ecetoc.orghumanspecificresearch.org

Genomics: Studying alterations in the genome or gene structure in response to this compound exposure.

Transcriptomics: Analyzing the complete set of RNA transcripts to understand how this compound affects gene expression levels. ecetoc.orghumanspecificresearch.org

Proteomics: Investigating the full complement of proteins to identify which proteins are affected by this compound and how their abundance or modifications change. ecetoc.orghumanspecificresearch.org

Metabolomics: Providing a comprehensive analysis of metabolites within biological samples, revealing metabolic pathways influenced by this compound. ecetoc.orghumanspecificresearch.org

Integrating data from these different omics levels can provide a holistic view of this compound's impact on biological systems, potentially identifying novel targets and pathways that would be missed by traditional research methods. humanspecificresearch.org While challenges exist in data quality, interpretation, and integration, the increasing rate of publications in omics research, particularly in fields like sepsis research, highlights the growing adoption and potential of these technologies. ecetoc.orgnih.gov Efforts are underway to establish consistent reporting frameworks for omics data to facilitate their use in various assessments. europa.eu

Nanotechnology Integration for Enhanced this compound Delivery in Research Models

Nanotechnology presents a promising approach to enhance the delivery of this compound in research models. Nanomaterials, defined by having external dimensions in the size range of 1 nm to 100 nm, can be engineered to encapsulate or associate with this compound, potentially improving its solubility, stability, and targeted delivery to specific cells or tissues. europa.eunih.gov

Nanotechnology-based drug delivery systems offer several advantages, including enhanced targeting, protection against degradation, and controlled release of therapeutic agents. europa.eunih.gov In the context of research, this could mean delivering this compound more effectively to the site of interest within a biological system, allowing for lower concentrations to be used and potentially reducing off-target effects. europa.eunih.gov

Research in nanotechnology for drug delivery is an active field, with studies exploring various nanoparticle types and delivery routes. nih.govnih.govmdpi.com For instance, nanotechnology-based systems have shown potential in overcoming biological barriers and facilitating targeted accumulation of compounds. nih.govmdpi.com While much of the current research focuses on drug delivery for therapeutic purposes, these advancements can be directly applied to research models to improve the precision and efficacy of this compound administration. nih.govnih.gov Future research could explore the development of specific nanocarriers designed for this compound, optimizing their size, surface properties, and targeting capabilities for various research applications.

Artificial Intelligence and Machine Learning in this compound Research and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are increasingly valuable tools in scientific research, including the study of natural compounds like this compound. europa.eueuropa.eu AI and ML can process and analyze vast datasets generated from omics technologies or high-throughput screening, identifying patterns and making predictions that are difficult for researchers to discern manually. europa.eu

Potential applications of AI and ML in this compound research include:

Mechanism Prediction: Predicting potential biological targets and pathways that this compound might interact with based on its chemical structure and existing biological data.

Activity Prediction: Developing models to predict the biological activity or efficacy of this compound in different systems or against specific conditions.

Data Integration and Analysis: Integrating and analyzing complex datasets from various sources, such as omics data, literature, and experimental results, to gain a more comprehensive understanding of this compound.

Lead Optimization: Assisting in the identification or design of this compound derivatives with potentially enhanced properties for research purposes.

Ethical Considerations in Natural Product Research and this compound.

Research involving natural products like this compound necessitates careful consideration of ethical implications. These considerations span various aspects, from the sourcing of plant materials to the conduct of research and the dissemination of findings. scribbr.comsolubilityofthings.comresearchgate.net

Key ethical considerations in natural product research relevant to this compound include:

Sourcing and Biodiversity: Ensuring the sustainable and ethical sourcing of plant materials containing this compound, respecting biodiversity and the rights of indigenous communities if applicable. solubilityofthings.com

Benefit Sharing: Addressing how potential benefits arising from research on traditional knowledge or genetic resources are shared with the communities of origin.

Research Integrity: Maintaining transparency, accuracy, and reproducibility in research methodologies and reporting of findings. scribbr.comsolubilityofthings.comresearchgate.net This includes responsible data management and avoiding research misconduct. researchgate.net

Intellectual Property: Navigating the complexities of intellectual property rights related to natural compounds and their applications. solubilityofthings.com

Environmental Impact: Considering the environmental footprint of research activities, from cultivation or collection of plant sources to laboratory procedures. solubilityofthings.com

Ethical Oversight: The role of ethical review boards in ensuring that research involving biological materials or data is conducted ethically. researchgate.net

The ethical landscape of natural product research is complex, involving balancing potential benefits with responsibilities towards the environment, communities, and scientific integrity. nih.govnih.gov Discussions around the ethics of natural health products often involve considerations of scientific evidence, safety, and the information provided to the public. nih.gov As research on this compound progresses, adhering to robust ethical frameworks is crucial for ensuring responsible scientific advancement and fostering trust. scribbr.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.